Product packaging for Dimethyl 5-fluoroisophthalate(Cat. No.:CAS No. 17449-48-8)

Dimethyl 5-fluoroisophthalate

Cat. No.: B092184
CAS No.: 17449-48-8
M. Wt: 212.17 g/mol
InChI Key: XEOLLJWHFPBAMQ-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Molecules for Modulating Properties

The strategic incorporation of fluorine into organic molecules is a powerful tool in modern chemistry, utilized to fine-tune the properties of the resulting compounds. numberanalytics.comresearchgate.net Fluorine's high electronegativity, the highest of all elements, and its relatively small atomic size allow it to significantly alter a molecule's characteristics with minimal steric hindrance. sigmaaldrich.comnumberanalytics.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated molecules. numberanalytics.com

The introduction of fluorine can modulate a range of physicochemical properties, including:

Stability: The strength of the C-F bond enhances resistance to metabolic degradation and chemical attack. numberanalytics.comresearchgate.net

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can influence its solubility and permeability through membranes. numberanalytics.comsigmaaldrich.com

Acidity and Basicity: The electron-withdrawing nature of fluorine can significantly impact the acidity of nearby functional groups. sigmaaldrich.com

Conformational Control: Fluorine atoms can influence the preferred three-dimensional shape of a molecule, affecting its interactions with other molecules or biological targets. rsc.org

These modulated properties make fluorinated organic compounds highly valuable in diverse fields, including the development of advanced polymers, agrochemicals, and materials science. researchgate.netsigmaaldrich.com

Overview of Isophthalate (B1238265) Derivatives in Chemical Research

Isophthalic acid and its derivatives, known as isophthalates, are a class of aromatic dicarboxylic acids that serve as versatile building blocks in chemical synthesis. ontosight.ai Their rigid benzene (B151609) ring core and the 1,3-positioning of their two carboxylate groups make them ideal components for constructing well-defined molecular architectures.

In materials science, isophthalate derivatives are extensively used as organic linkers for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The specific functional groups on the isophthalate ring can be modified to control the structure and properties, such as porosity and luminescence, of the resulting materials. researchgate.net Isophthalates are also key monomers in the production of advanced polymers, contributing to thermal stability and mechanical strength.

In medicinal chemistry, researchers have explored isophthalate derivatives as ligands for biological targets. For instance, certain derivatives have been designed to target the C1 domain of protein kinase C (PKC), an enzyme implicated in various diseases. helsinki.fiacs.org These studies demonstrate the potential of the isophthalate scaffold in the development of new therapeutic agents. helsinki.fi Furthermore, some derivatives are used as non-polymeric coatings for nanoparticles intended for biological applications. nih.gov

Rationale for Focusing on Dimethyl 5-fluoroisophthalate in Academic Inquiry

This compound (CAS No. 17449-48-8) has garnered specific interest within the scientific community primarily as a fluorinated building block for organic synthesis. lab-chemicals.combldpharm.com The presence of the fluorine atom at the 5-position of the isophthalate ring imparts the unique properties associated with fluorination, while the dimethyl ester groups provide convenient reactive sites for further chemical transformations.

The academic inquiry into this compound is driven by its utility as a precursor for more complex molecules. It is a key intermediate in the synthesis of 5-fluoroisophthalic acid, a monomer used to introduce fluorine into polymers and other materials. google.com Researchers also utilize this compound in the construction of novel fluorinated coordination polymers, where the fluorine atom can influence the final structure and luminescent properties of the material. researchgate.net Its role as a versatile intermediate makes it a compound of interest for creating new materials with tailored properties.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 17449-48-8
Molecular Formula C₁₀H₉FO₄
Molecular Weight 212.18 g/mol
Physical Form Solid
Data sourced from multiple chemical suppliers. lab-chemicals.comsigmaaldrich.comchemenu.com

Table 2: Comparison of Selected Dimethyl 5-Substituted Isophthalate Derivatives

Compound NameSubstituent at C5Molecular FormulaKey Research Applications
This compound -FC₁₀H₉FO₄Intermediate for fluorinated polymers and MOFs.
Dimethyl 5-nitroisophthalate -NO₂C₁₀H₉NO₆Precursor for polymers, linker for MOFs.
Dimethyl 5-hydroxyisophthalate -OHC₁₀H₁₀O₅Synthesis of photoresist polymers, precursor for other derivatives. nih.gov
Dimethyl 5-methoxyisophthalate -OCH₃C₁₁H₁₂O₅Building block for coordination polymers and MOFs.
This table provides a comparative analysis based on structural analogues. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO4 B092184 Dimethyl 5-fluoroisophthalate CAS No. 17449-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 5-fluorobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOLLJWHFPBAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398745
Record name DIMETHYL 5-FLUOROISOPHTHALATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17449-48-8
Record name DIMETHYL 5-FLUOROISOPHTHALATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17449-48-8
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Synthetic Methodologies for Dimethyl 5 Fluoroisophthalate

Established Synthetic Pathways

The principal routes for synthesizing Dimethyl 5-fluoroisophthalate rely on the transformation of an amino group into a fluoro group via the Balz-Schiemann reaction or by starting from readily available precursors like 5-aminoisophthalic acid.

The Balz-Schiemann reaction is a cornerstone for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgjk-sci.com This reaction proceeds through the formation of a diazonium tetrafluoroborate (B81430) intermediate, which upon thermal or photolytic decomposition, yields the desired aryl fluoride (B91410). jk-sci.com This method is conceptually similar to the Sandmeyer reaction but is distinct in that it often proceeds without a catalyst and involves an aryl cation intermediate rather than radical species. wikipedia.org

Recent studies have focused on optimizing the Balz-Schiemann reaction under catalyst- and additive-free conditions to improve efficiency and product yields. acs.orgnih.gov Research has demonstrated that the pyrolysis and photolysis of aryldiazonium tetrafluoroborates can be significantly enhanced by selecting appropriate solvents, which facilitates effective fluorination at lower temperatures or with visible-light irradiation. acs.orgnih.govsemanticscholar.org Under these refined conditions, good to excellent yields of various aryl fluorides, including this compound, have been achieved. acs.org The absence of catalysts and additives simplifies the purification process and reduces the environmental impact of the synthesis. acs.orgnih.gov

The choice of solvent plays a critical role in the efficiency of the catalyst-free Balz-Schiemann reaction. acs.orgnih.gov Studies have shown that low- or non-polar solvents are particularly effective. acs.orgnih.gov For the synthesis of this compound from its corresponding diazonium tetrafluoroborate, chlorobenzene (B131634) (PhCl) was found to be a highly effective medium, yielding 72% of the product at lower reaction temperatures. nih.gov In contrast, using hexane (B92381) as the solvent resulted in only trace amounts of the product. nih.gov This difference is likely attributable to the better solubility of the aryldiazonium tetrafluoroborate salt in chlorobenzene compared to hexane. nih.gov Other solvents, such as the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([C4mim][BF4]), have also been successfully employed in continuous flow processes to improve yields and selectivity. researchgate.net

Effect of Solvent on the Yield of this compound
SolventYield (%)Reference
Chlorobenzene (PhCl)72% nih.gov
HexaneTrace nih.gov

The generally accepted mechanism for the Balz-Schiemann reaction involves a unimolecular nucleophilic substitution (SN1) pathway. acs.orgnih.gov The process is initiated by the thermal or photolytic decomposition of the aryldiazonium tetrafluoroborate salt. jk-sci.com This decomposition step is typically the rate-determining step and involves the cleavage of the carbon-nitrogen bond, leading to the evolution of nitrogen gas (N₂) and the formation of a highly unstable and reactive aryl cation intermediate (Ar⁺). wikipedia.orgjk-sci.comcas.cn This aryl cation is then captured by a fluoride ion (F⁻) from the tetrafluoroborate anion (BF₄⁻), forming the final aryl fluoride product and boron trifluoride (BF₃). wikipedia.orgjk-sci.com The high temperatures often required for the traditional Balz-Schiemann reaction are necessary to overcome the activation energy for the generation of this aryl cation. cas.cn

An alternative and widely used pathway to this compound begins with more accessible starting materials like 5-aminoisophthalic acid or its corresponding dimethyl ester, Dimethyl 5-aminoisophthalate. acs.orguj.edu.pl This approach leverages the amino group as a handle for the subsequent introduction of fluorine via the Balz-Schiemann reaction.

The synthesis typically involves a multi-step sequence. acs.orguj.edu.pl The first step is the esterification of 5-aminoisophthalic acid with methanol, often in the presence of an acid catalyst, to produce Dimethyl 5-aminoisophthalate. acs.orguj.edu.pl This precursor, which possesses the required primary aromatic amino group, is then subjected to the Balz-Schiemann reaction. This involves diazotization of the amino group, usually with a nitrite (B80452) source in the presence of a fluorinating agent like tetrafluoroboric acid, to form the key aryldiazonium tetrafluoroborate intermediate. Subsequent decomposition of this intermediate yields the target molecule, this compound. acs.orguj.edu.pl The identity and purity of the intermediates at each stage are typically confirmed using analytical techniques such as NMR spectroscopy. acs.org

Multi-step Synthesis Pathway to this compound
StepStarting MaterialKey ReagentsProductReference
15-Aminoisophthalic acidMethanol, Acid catalystDimethyl 5-aminoisophthalate acs.orguj.edu.pl
2Dimethyl 5-aminoisophthalate1. NaNO₂, HBF₄ 2. Heat or lightThis compound acs.orguj.edu.pl

Synthesis from 5-Aminoisophthalic Acid and its Dimethyl Ester Precursors

Intermediate Compound Characterization via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of intermediates in multi-step organic syntheses. In the context of synthesizing this compound, a common pathway involves the Balz-Schiemann reaction, which utilizes Dimethyl 5-aminoisophthalate as a key intermediate. The structural elucidation of this precursor is critical to ensure the success of the subsequent fluorination step.

Dimethyl 5-aminoisophthalate: This intermediate is typically prepared by the reduction of Dimethyl 5-nitroisophthalate. The ¹H NMR spectrum of Dimethyl 5-aminoisophthalate shows characteristic signals for the aromatic protons and the methyl ester groups. The protons on the aromatic ring appear at distinct chemical shifts due to their electronic environment, and the two methyl ester groups typically present as a singlet. The amino group (–NH₂) also gives a characteristic signal, though its chemical shift and appearance can be broad and vary with solvent and concentration.

This compound: The final product also has a distinct NMR signature. In a study by Su et al. (2021), the successful synthesis of this compound was confirmed by detailed NMR analysis. nih.govacs.org The ¹H NMR spectrum in CDCl₃ shows a triplet for the proton at the 2-position of the benzene (B151609) ring and a doublet of doublets for the protons at the 4 and 6 positions. The two methyl ester groups appear as a singlet. The ¹³C NMR spectrum reveals the expected number of carbon signals, with the carbon atom attached to the fluorine atom showing a characteristic large coupling constant (JC-F). The ¹⁹F NMR spectrum displays a single signal, typically a triplet, confirming the presence of the fluorine atom and its coupling to the adjacent aromatic protons. nih.govacs.org

Below is a table summarizing the NMR spectral data for Dimethyl 5-aminoisophthalate and this compound.

Compound NameNucleusSolventChemical Shift (δ) and Multiplicity
Dimethyl 5-aminoisophthalate¹H-Aromatic protons, amino group protons, and a singlet for the two methyl ester groups.
This compound¹HCDCl₃8.47 (t, J = 1.3 Hz, 1H), 7.89 (dd, J = 8.6, 1.4 Hz, 2H), 3.95 (s, 6H) nih.govacs.org
This compound¹³CCDCl₃165.1 (d, J = 2.8 Hz), 162.4 (d, J = 248.5 Hz), 132.7 (d, J = 7.4 Hz), 126.4 (d, J = 3.0 Hz), 120.8 (d, J = 23.4 Hz), 52.7 nih.govacs.org
This compound¹⁹FCDCl₃-111.27 (t, J = 8.6 Hz, 1F) nih.govacs.org

Novel and Emerging Synthetic Approaches

While classical methods like the Balz-Schiemann reaction are established for the synthesis of aryl fluorides, recent advances in synthetic methodology offer potentially more efficient, milder, and broader-scoped alternatives. These emerging strategies are centered around transition-metal catalysis and novel fluorinating agents.

Transition-Metal-Catalyzed Fluorination Strategies

Transition-metal-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application to fluorination is a rapidly developing field. nih.gov Palladium and copper are the most commonly employed metals for these transformations. nih.gov

One potential strategy for the synthesis of this compound would involve the cross-coupling of a suitable precursor, such as Dimethyl 5-((trifluoromethyl)sulfonyloxy)isophthalate (a triflate derivative), with a fluoride source. Palladium catalysts, in conjunction with specialized ligands like biarylphosphines (e.g., t-BuBrettPhos), have been shown to effectively catalyze the fluorination of aryl triflates and bromides using fluoride salts like cesium fluoride (CsF). nih.gov These reactions often require high temperatures, which can be achieved using microwave irradiation to shorten reaction times. nih.gov

A general representation of this approach is shown below:

CatalystLigandFluoride SourceSolventTemperature
Pd₂(dba)₃t-BuBrettPhosCsFDioxane or Toluene100-180°C (Microwave)

This method's primary advantage is the use of readily available and stable fluoride salts. The main challenges lie in the often-harsh reaction conditions and the potential for side reactions.

Electrophilic Caryl–H Fluorination

Direct C–H functionalization is a highly attractive synthetic strategy as it avoids the need for pre-functionalized starting materials. Electrophilic fluorination of an unactivated C–H bond on an aromatic ring is challenging but has been achieved using powerful electrophilic fluorinating agents, often in combination with a transition-metal catalyst. nih.govillinois.edu

For the synthesis of this compound, a direct C–H fluorination approach would start from Dimethyl isophthalate (B1238265). Palladium-catalyzed methods have been developed for the C–H fluorination of arenes using mild electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. nih.govsigmaaldrich.com These reactions can proceed at room temperature and exhibit a broad substrate scope. nih.gov The proposed mechanism often involves the catalytic generation of a reactive Pd(IV)-F electrophile that can fluorinate even weakly nucleophilic arenes. nih.gov

A table illustrating typical conditions for this type of reaction is provided below:

CatalystOxidant/Fluorinating AgentSolventTemperature
Pd(OAc)₂Selectfluor® or NFSIAcetonitrile (B52724) or DichloroethaneRoom Temperature to 80°C

The key advantage of this approach is its atom economy and the use of a readily available starting material. However, achieving high regioselectivity on a substrate with multiple C–H bonds, like Dimethyl isophthalate, can be a significant challenge.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, including fluoride, onto an aromatic ring. wikipedia.org This reaction is most efficient when the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to a suitable leaving group. wikipedia.org

To synthesize this compound via an SNAr reaction, a plausible precursor would be Dimethyl 5-nitroisophthalate or another derivative with a good leaving group at the 5-position. The nitro group is a strong activator for SNAr. The reaction would involve treating this precursor with a source of nucleophilic fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at elevated temperatures. The use of phase-transfer catalysts or crown ethers can enhance the solubility and reactivity of the fluoride salt.

The general conditions for an SNAr fluorination are outlined in the table below:

SubstrateLeaving GroupFluoride SourceSolventTemperature
Activated Aryl System-NO₂, -Cl, -BrKF, CsFDMSO, DMF, Sulfolane100-220°C

The SNAr approach is often robust and scalable. The main limitations are the need for a strongly activated substrate and the high temperatures typically required.

Optimization of Reaction Conditions and Yields

The efficiency and yield of any synthetic transformation are highly dependent on the reaction conditions. The optimization of these parameters is a critical step in developing a viable synthetic route.

Influence of Temperature, Pressure, and Reaction Time

The interplay of temperature, pressure, and reaction time is crucial in controlling the outcome of the synthesis of this compound.

Temperature: Most of the synthetic methods discussed require heating to overcome the activation energy of the reaction. For instance, in the Balz-Schiemann reaction, thermal decomposition of the diazonium tetrafluoroborate intermediate is a key step that is highly temperature-dependent. nih.govacs.org In transition-metal-catalyzed fluorinations and SNAr reactions, temperature significantly influences the reaction rate. nih.govwikipedia.org However, excessively high temperatures can lead to decomposition of reactants, products, or catalysts, resulting in lower yields and the formation of impurities. Optimization often involves finding a balance where the reaction proceeds at a reasonable rate without significant degradation.

Pressure: While most of the discussed reactions are conducted at atmospheric pressure, pressure can be a relevant parameter, particularly when dealing with gaseous reagents or when trying to suppress the boiling of a low-boiling solvent at a desired reaction temperature. In some cases, reactions conducted in sealed vessels can lead to increased pressure, which may influence the reaction rate and equilibrium.

Reaction Time: The duration of the reaction is another critical parameter. Insufficient reaction time will lead to incomplete conversion of the starting material, while excessively long reaction times can result in the formation of byproducts or decomposition of the desired product. The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal time to quench the reaction and maximize the yield of the desired product. For example, in the catalyst- and additive-free Balz-Schiemann reaction reported by Su et al. (2021), a reaction time of 16 hours at 60°C was employed. nih.govacs.org

The optimization of these parameters is often carried out using experimental design methodologies to efficiently explore the reaction space and identify the conditions that provide the highest yield and purity of this compound.

Catalyst Selection and Loading

The synthesis of this compound often involves the esterification of 5-fluoroisophthalic acid or the fluorination of a precursor molecule. The choice of catalyst and its loading are critical parameters that significantly influence reaction efficiency, yield, and selectivity.

In related syntheses, such as the preparation of dimethyl 5-nitroisophthalate from 5-nitroisophthalic acid, acidic catalysts like sulfuric acid are employed to facilitate the esterification with methanol. The catalyst loading is a crucial factor, with a specific amount required to drive the reaction to completion without promoting unwanted side reactions. Similarly, for the synthesis of dimethyl 5-methoxyisophthalate, a base catalyst like potassium carbonate is used in conjunction with dimethyl sulfate.

The Balz-Schiemann reaction offers a pathway for introducing fluorine. While traditionally requiring a catalyst, recent studies have explored catalyst- and additive-free conditions. nih.gov Research has shown that the thermal and photochemical Balz-Schiemann reaction of aryldiazonium tetrafluoroborates can be improved by using low- or non-polar solvents, enabling effective fluorination at lower temperatures or under visible-light irradiation. nih.gov For instance, the reaction of [1,1'-biphenyl]-3-diazonium tetrafluoroborates in solvents like chlorobenzene or hexane at 60 °C can yield the corresponding fluorinated products in high yields (70–95%). nih.gov

The following table summarizes catalyst systems used in analogous esterification and fluorination reactions, providing insights into potential catalysts for this compound synthesis.

Reaction TypeCatalystCatalyst LoadingKey Observations
EsterificationSulfuric AcidCatalytic amountEffective for esterification of nitro-substituted isophthalic acid.
EsterificationPotassium CarbonateStoichiometricUsed in conjunction with an alkylating agent for methoxy-substituted isophthalic acid.
Fluorination (Balz-Schiemann)None (under specific conditions)N/ALow- or non-polar solvents can promote catalyst-free fluorination. nih.gov

Solvent Systems and Their Impact on Green Chemistry Principles

The selection of a solvent system is paramount in modern chemical synthesis, with a strong emphasis on adhering to the principles of green chemistry. The ideal solvent should not only facilitate the desired reaction but also be environmentally benign, non-toxic, and recyclable. whiterose.ac.ukrsc.org

In the context of fluorination reactions, the choice of solvent can significantly impact the reaction's efficiency and green credentials. rsc.org While high dielectric constant media like acetonitrile can be beneficial for controlling selectivity in electrophilic fluorination, their environmental impact must be considered. rsc.org Research into greener alternatives is ongoing. For instance, studies have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-butyl methyl ether (TBME) are preferable to tetrahydrofuran (B95107) (THF) and diethyl ether from an environmental, health, and safety perspective. whiterose.ac.uk

The following table highlights various solvent systems and their relevance to green chemistry in the context of reactions analogous to the synthesis of this compound.

SolventApplicationGreen Chemistry Considerations
AcetonitrileElectrophilic fluorinationHigh dielectric constant beneficial for selectivity, but concerns over toxicity and recyclability exist. rsc.org
HexaneBalz-Schiemann reactionA non-polar solvent that can facilitate catalyst-free fluorination, but it is derived from non-renewable resources. nih.govwhiterose.ac.uk
ChlorobenzeneBalz-Schiemann reactionA low-polarity solvent that can enable milder reaction conditions, but it is a halogenated solvent with environmental concerns. nih.gov
2-Methyltetrahydrofuran (2-MeTHF)General SynthesisA greener alternative to THF with a better safety and environmental profile. whiterose.ac.uk

Purification and Isolation Techniques for Academic Research

Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and residual catalyst. In an academic research setting, two primary techniques are commonly employed for the isolation of solid organic compounds like this compound: column chromatography and recrystallization.

Column Chromatography Applications

Column chromatography is a powerful and versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase. youtube.com For the purification of this compound, silica (B1680970) gel is a commonly used stationary phase. nih.gov

The process involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent and loading it onto the top of a column packed with silica gel. A solvent system, known as the eluent, is then passed through the column. The choice of eluent is critical for achieving good separation. For this compound, a mixture of petroleum ether and ethyl acetate (B1210297) in a 20:1 (v/v) ratio has been successfully used as the eluent. nih.gov In similar purifications of related compounds like dimethyl 5-methoxyisophthalate, mixtures of ethyl acetate and hexane are employed.

The separated components are collected in fractions as they elute from the column. youtube.com The purity of these fractions is typically monitored by thin-layer chromatography (TLC). Once the desired fractions containing the pure product are identified, the solvent is removed, often using a rotary evaporator, to yield the purified this compound. youtube.com

The table below outlines a typical column chromatography setup for the purification of this compound.

ParameterDescription
Stationary PhaseSilica Gel nih.gov
Eluent SystemPetroleum Ether / Ethyl Acetate (20:1 v/v) nih.gov
Elution MonitoringThin-Layer Chromatography (TLC)
Product IsolationEvaporation of solvent from pure fractions youtube.com

Recrystallization and Precipitation Methods

Recrystallization is another fundamental technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds structurally similar to this compound, such as dimethyl 5-methoxyisophthalate, recrystallization from cyclohexane (B81311) has been reported to be effective. Similarly, dimethyl 5-nitroisophthalate is often recrystallized from ethanol (B145695) or methanol.

Precipitation is a related technique where a non-solvent is added to a solution of the compound to induce the formation of a solid. This method can be effective when a suitable single solvent for recrystallization cannot be found.

The purity of the recrystallized product is often assessed by its melting point. A sharp melting point close to the literature value is indicative of high purity. For instance, purified this compound has been reported as a white solid with a melting point of 57.2–58.5 °C. nih.gov

The following table summarizes recrystallization data for compounds analogous to this compound.

CompoundRecrystallization Solvent
Dimethyl 5-methoxyisophthalateCyclohexane
Dimethyl 5-nitroisophthalateEthanol or Methanol

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Dimethyl 5-fluoroisophthalate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its molecular framework.

Proton NMR (¹H NMR) for Proton Environment Analysis

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide crucial information about their local electronic environments. The aromatic region of the spectrum is of particular interest. The proton at the C2 position of the benzene (B151609) ring is expected to appear as a triplet, due to coupling with the two equivalent protons at the C4 and C6 positions. Conversely, the protons at the C4 and C6 positions would likely appear as a doublet of doublets, coupling to both the C2 proton and the fluorine atom at the C5 position. The methyl protons of the two equivalent ester groups would be observed as a singlet in the upfield region of the spectrum, typically around 3.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
H-2 8.3 - 8.5 t
H-4, H-6 7.8 - 8.0 dd

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbons of the ester groups will resonate at the most downfield chemical shift, typically in the range of 160-170 ppm. The aromatic carbons will appear in the region of 110-165 ppm, with the carbon directly attached to the fluorine atom (C5) exhibiting a characteristic large coupling constant (¹JCF). The chemical shifts of the other aromatic carbons (C1, C2, C3, C4, C6) will be influenced by the electron-withdrawing effects of the fluorine and ester functionalities. The methyl carbons of the ester groups will be observed at the most upfield position, generally around 50-55 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 160 - 170
C-F 158 - 165 (d, ¹JCF)
Aromatic C 110 - 140

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Atom Probing

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom in the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the fluorine signal will be split into a triplet due to coupling with the two neighboring aromatic protons (H-4 and H-6), providing further confirmation of the substitution pattern on the benzene ring.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms in the molecule. A COSY spectrum would show correlations between coupled protons, confirming the relationships between the aromatic protons. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional groups. The C-O stretching vibrations of the ester groups would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce signals in the 1450-1600 cm⁻¹ range. The C-F stretching vibration typically appears as a strong band in the 1000-1100 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (Ester) Stretch 1720 - 1740
C-O (Ester) Stretch 1200 - 1300
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1450 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (212.18 g/mol ). Common fragmentation pathways for this molecule would likely involve the loss of a methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 181, or the loss of a carbomethoxy group (-COOCH₃) resulting in a fragment at m/z 153. Further fragmentation of the aromatic ring could also be observed.

Table 4: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion m/z
[M]⁺ 212
[M - OCH₃]⁺ 181

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org By focusing on the spatially dependent electron density, DFT can accurately and efficiently calculate various molecular properties. wikipedia.orgals-journal.com For Dimethyl 5-fluoroisophthalate, DFT calculations are crucial for understanding the influence of the fluorine atom and the two methyl ester groups on the aromatic ring's electronic environment.

DFT calculations are instrumental in predicting the electronic properties of this compound by determining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

The electron-withdrawing nature of the fluorine atom and the carbonyl groups of the esters significantly impacts the electron distribution across the benzene (B151609) ring. This influences the energies of the HOMO and LUMO. DFT calculations can quantify these effects, providing values for orbital energies, dipole moment, and molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule. For instance, studies on similar aromatic compounds have shown that theoretical UV-Vis spectra can be simulated from electronic transitions, such as π → π* and n → π*, which correlate with experimental findings. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: This table is illustrative, representing typical data obtained from DFT calculations.)

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.
Electron Affinity1.9 eVEnergy released when an electron is added.
Ionization Potential7.4 eVEnergy required to remove an electron.

Theoretical vibrational analysis via DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of this compound in the gas phase, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a direct and accurate comparison with experimental data. nih.gov

This analysis enables the precise assignment of vibrational modes to specific functional groups within the molecule. For this compound, this would include identifying the characteristic stretching and bending vibrations of the C-F bond, the C=O and C-O bonds of the ester groups, and the various modes of the aromatic ring. A close agreement between the calculated and observed spectra validates the accuracy of the computed molecular geometry. nih.gov

Table 2: Illustrative Vibrational Mode Correlations for this compound (Note: This table is illustrative, representing typical data from vibrational frequency analysis.)

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)Expected Experimental Region (cm⁻¹)
C=O StretchEster1735~1720-1740
C-F StretchAryl-Fluoride1250~1210-1270
C-O StretchEster1280~1250-1300
Aromatic C-H StretchBenzene Ring3080~3050-3100
Aromatic C=C StretchBenzene Ring1610~1580-1620

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational flexibility and dynamics of this compound. By simulating the molecule in different environments, such as in a vacuum or in a solvent like water, researchers can understand how intermolecular forces affect its three-dimensional structure. nih.gov

For this compound, MD simulations would focus on the rotational dynamics of the two methyl ester groups relative to the plane of the benzene ring. These simulations can reveal the most stable conformations (lowest energy states) and the energy barriers between different rotational isomers. This information is crucial for understanding how the molecule might interact with other molecules, such as binding to a receptor site in a biological system or packing in a crystal lattice.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are essential for elucidating the detailed mechanisms of chemical reactions. nih.govethz.ch By mapping the potential energy surface of a reaction, these models can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy point along the reaction coordinate. ethz.ch

For this compound, a key reaction to model would be the hydrolysis of its ester groups to form 5-fluoroisophthalic acid and methanol. Quantum chemical calculations could determine the activation energy for this process under different conditions (e.g., acid- or base-catalyzed). Such models can rationalize how the electron-withdrawing fluorine atom affects the electrophilicity of the carbonyl carbons and, consequently, the rate of hydrolysis compared to its non-fluorinated analog, dimethyl isophthalate (B1238265).

Structure-Property Relationship Predictions based on Theoretical Parameters

The theoretical parameters derived from DFT and MD studies serve as the foundation for developing Quantitative Structure-Property Relationship (QSPR) models. These models aim to predict the macroscopic properties of a chemical based on its computed molecular descriptors.

For this compound, descriptors such as HOMO-LUMO energies, dipole moment, molecular volume, surface area, and atomic charges can be correlated with physical properties like boiling point, solubility, and partitioning behavior. Furthermore, these theoretical parameters can be used to predict the compound's potential applications, for example, in the design of new polymers or specialty materials where properties like thermal stability and reactivity are critical. By linking molecular structure to function, these predictive models accelerate materials discovery and chemical design.

Applications in Advanced Materials Science

Role as a Key Building Block in Metal-Organic Frameworks (MOFs)

Dimethyl 5-fluoroisophthalate is utilized in the synthesis of specialized organic linkers, which are fundamental components of metal-organic frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.netresearchsynergypress.comnih.gov The properties of a MOF are directly influenced by the nature of its constituent metal nodes and organic linkers. ossila.com

Specifically, this compound can be converted into a dicarboxylate-based linker molecule. For instance, it is a direct precursor for the synthesis of a 4-pyridyl-functionalized benzene-1,3-dicarbo-5-fluorohydrazide linker, known as F-pip. uj.edu.placs.org This F-pip linker has been used in the construction of a flexible MOF series, demonstrating the direct translation of a specific chemical compound into a functional advanced material. uj.edu.pl

The introduction of halogen atoms, such as fluorine, onto the organic linkers of MOFs is a powerful strategy for fine-tuning their physical and chemical properties. uj.edu.pl This technique, known as linker halogenation, can alter hydrophobicity, thermal stability, and electronic properties. researchgate.net The presence of fluorine, in particular, can enhance the affinity of MOFs for certain molecules like carbon dioxide due to favorable electrostatic interactions. rsc.orgresearchgate.net This modification allows for the precise engineering of MOF functionalities for specific applications. rsc.org

The fluorination of linkers derived from this compound has a demonstrable effect on the responsiveness of flexible MOFs to gas adsorption. In the isoreticular series of flexible MOFs known as JUK-8X, where X represents a halogen (F, Cl, Br, I) or hydrogen, the halogen substituent allows for precise control over the "gate-opening" pressure for CO₂. uj.edu.placs.org

The gate-opening pressure is the pressure at which the MOF's structure transitions from a closed-pore (cp) or non-porous state to an open-pore (op) state, allowing gas molecules to enter. For the non-halogenated parental MOF (JUK-8), this pressure is relatively low. The introduction of a fluorine atom in the JUK-8F framework, synthesized using a linker derived from this compound, significantly alters this pressure. uj.edu.placs.org This demonstrates that the fluorine substituent can be used to tune the energetic barrier for the structural transformation, a key feature for applications in pressure-swing gas storage and separation. uj.edu.pl

Fluorination of MOF linkers is a recognized method to improve CO₂ capture and selectivity. rsc.org The polar C-F bonds can increase interactions with the CO₂ quadrupole moment, leading to preferential adsorption over less polar gases like methane (B114726) (CH₄). rsc.orgresearchgate.net

In the JUK-8X series, the effect of halogenation on gas uptake is nuanced. While the presence of the smaller fluorine or chlorine substituents in JUK-8F and JUK-8Cl does not significantly change the maximum molar CO₂ uptake compared to the non-halogenated version, the larger bromine and iodine atoms lead to a marked increase of 59% and 48%, respectively. uj.edu.placs.org However, the primary advantage of fluorination often lies in enhancing selectivity. rsc.orgnih.gov The strategic placement of fluorine atoms within the MOF's pores creates specific adsorption sites that can differentiate between gas molecules, which is critical for separating mixtures like CO₂/CH₄ found in natural gas or biogas. researchgate.nettue.nl

Table 1: CO₂ Adsorption Properties of Halogenated MOFs (JUK-8X Series) at 195 K

MOFHalogen Substituent (X)Gate-Opening Pressure (p/p₀)Max CO₂ Uptake (cm³·g⁻¹)
JUK-8H0.08~130
JUK-8FF0.17~130
JUK-8ClCl0.78~130
JUK-8BrBr-~207
JUK-8II-~191

This table presents data derived from research on the JUK-8X series of metal-organic frameworks, illustrating the impact of linker halogenation on CO₂ adsorption characteristics. uj.edu.placs.org

Flexible MOFs can undergo structural phase transitions in response to external stimuli like temperature or gas adsorption. uj.edu.plnih.gov The halogenation of the organic linker, using precursors like this compound, has a significant impact on these transitions.

For the JUK-8F MOF, in situ powder X-ray diffraction studies during CO₂ adsorption revealed a detailed mechanism of phase changes. Upon desolvation, the as-synthesized open-pore structure, g@JUK-8F(op), transforms into a closed-pore (cp) phase. When exposed to CO₂, this closed-pore framework transitions back to an open-pore (op) phase, with its cell volume increasing by 23%. uj.edu.placs.org This transition involves a reduction in crystal symmetry. During desorption, the framework exhibits a two-step transition, first to an intermediate-pore (ip) phase where some CO₂ molecules remain trapped, before returning to the closed-pore state. uj.edu.pl The behavior of the fluorinated JUK-8F differs from that of other members of the JUK-8X series, highlighting the essential influence of the specific halogen atom on solvent-framework and gas-framework interactions that govern these flexible phase transitions. acs.org

The creation of fluorine-functionalized MOFs relies on established synthetic methodologies that can accommodate the specific precursors and desired reaction conditions. researchsynergypress.com The choice of method is crucial for obtaining crystalline materials with high porosity and the desired functionality. ossila.com

Hydro(solvo)thermal synthesis is the most common and effective method for producing MOFs. researchsynergypress.comossila.com This technique involves heating a mixture of the metal salt (node precursor) and the organic linker in a high-boiling-point solvent or a mixture of solvents within a sealed container, such as a Teflon-lined autoclave. researchgate.netresearchsynergypress.com The elevated temperature and pressure facilitate the dissolution of the precursors and promote the crystallization of the MOF structure. researchsynergypress.com

The synthesis of the JUK-8F MOF provides a specific example of this method. In this process, the F-pip linker (derived from this compound), another linker (4,4′-oxydibenzoic acid), and zinc(II) nitrate (B79036) hexahydrate are suspended in a solution of dimethylformamide (DMF) and water. The mixture is sealed in a glass vial and heated to 80 °C for two days, which yields pale yellow crystals of the JUK-8F material. uj.edu.placs.org This procedure demonstrates a typical solvothermal approach where the controlled reaction between the fluorinated linker and the metal salt leads to the self-assembly of the desired functional MOF.

In Situ Characterization Techniques for MOF Performance Evaluation

To understand and optimize the performance of MOFs, particularly those with dynamic or flexible structures, in situ characterization techniques are indispensable. These methods allow researchers to observe the material's properties and structural changes in real-time under specific conditions, such as gas exposure.

In situ Powder X-ray Diffraction (PXRD) is a critical tool for analyzing the structural behavior of flexible MOFs during the adsorption and desorption of guest molecules. A study on an isoreticular series of flexible MOFs, JUK-8X, demonstrated the use of this technique to probe frameworks built with halogenated linkers, including a fluorine-substituted variant (JUK-8F). acs.org

By performing in situ PXRD measurements during CO₂ adsorption, researchers were able to propose a detailed mechanism of the phase transitions occurring within the JUK-8F framework. acs.org This analysis revealed the specific structural changes from a non-porous to a porous phase and identified the positions of the adsorbed gas molecules within the structure at saturation pressure. acs.org Such studies are crucial for understanding the gate-opening phenomena and for designing materials with finely tuned, stimuli-responsive gas adsorption properties. acs.org

X-ray Absorption Spectroscopy (XAS) provides valuable information about the local coordination environment and electronic structure of the metal centers within a MOF. An investigation into a series of functionalized UiO-66 MOFs, including a variant with a fluorinated linker (UiO-66-F), utilized in situ XAS to study the interaction with guest Pt(II) ions in an aqueous solution. iastate.edu

The study found that the Pt(II) ions coordinated with the MOF, and XAS data helped determine the coordination structure and kinetic parameters of the interaction. iastate.edu The results indicated that for most UiO-66 series MOFs, the carboxyl groups of the linker were the primary binding sites for the platinum ions. iastate.edu This type of analysis is essential for evaluating the potential of fluorinated MOFs in applications such as catalysis or the capture of heavy metal ions, where the specific interaction between the guest species and the framework is critical. iastate.edu

Precursor in Polymer Synthesis

This compound serves as a key monomer in the synthesis of specialized polymers. The incorporation of fluorine into the polymer backbone imparts unique and desirable properties.

Monomer for Fluorinated Polyesters or Poly(amide-imides)

This compound is a suitable diester monomer for producing high-performance fluorinated polyesters and poly(amide-imides) through polycondensation reactions.

The synthesis of fluorinated polyesters can be achieved through various methods, including biocatalytic processes. In one such approach, a fluorinated diester is reacted with a fluorinated diol in the presence of an enzyme, such as an immobilized lipase (B570770) from Candida antarctica (Novozym 435), which has been shown to be effective in producing the desired polymer. dss.go.thnih.gov

Poly(amide-imides) are frequently synthesized via direct polycondensation. internationaljournalcorner.comhsu.ac.ir This typically involves reacting a diacid monomer (which can be prepared from its corresponding dimethyl ester) with various aromatic diamines. internationaljournalcorner.com Common reaction systems use agents like triphenyl phosphite (B83602) and pyridine (B92270) in a solvent such as N-methyl-2-pyrrolidone (NMP) to facilitate the formation of amide linkages. hsu.ac.ir By using this compound (or the corresponding 5-fluoroisophthalic acid) in these established synthesis routes, a fluorine atom can be precisely incorporated into the polymer backbone, leading to materials with enhanced properties.

Impact of Fluorine on Polymer Thermal Stability and Chemical Resistance

The introduction of fluorine atoms into the structure of polyesters and poly(amide-imides) has a significant impact on their material properties. Fluorination is a well-known strategy for creating materials with improved chemical resistance, low water absorption, and low surface energies. dss.go.th

Research on fluorinated polymers demonstrates a notable enhancement in thermal stability. A study on branched fluorinated polyesters showed that the initial decomposition temperature could be increased, reaching a maximum of 299.41°C. bit.edu.cn Similarly, certain sulfur-containing poly(amide-imides) exhibit good thermal stability, with the temperature for 5% weight loss occurring well above 300°C. hsu.ac.ir The glass transition temperature (Tg) can also be systematically increased with a higher content of fluorinated units. bit.edu.cn

In addition to thermal stability, mechanical properties are also affected. The inclusion of fluorinated groups has been shown to decrease the elongation at break while significantly increasing the tensile strength of polymer films, with one study reporting a maximum tensile strength of 19.97 MPa. bit.edu.cn

The table below summarizes thermal data for representative fluorinated polymers, illustrating the high-temperature performance imparted by fluorine-containing monomers.

Polymer TypePropertyValueReference
Branched Fluorinated PolyesterMax. Initial Decomposition Temp.299.41 °C bit.edu.cn
Branched Fluorinated PolyesterGlass Transition Temp. (Tg) Range6.24 °C to 46.65 °C bit.edu.cn
Sulfur-Containing Poly(amide-imide)10% Weight Loss Temp. (T_d10) Range332.17 °C to 402.18 °C hsu.ac.ir

Applications in Sensing Technologies

The unique electronic characteristics of this compound make it a valuable component in the development of advanced sensing technologies. The introduction of the fluorine atom can significantly influence the photophysical and electrochemical properties of the resulting materials, which is a key aspect in the design of chemical sensors.

Research has explored the use of materials derived from this compound in various sensing applications. For instance, MOFs synthesized with this fluorinated linker can exhibit selective adsorption of specific analytes. This selectivity, coupled with a detectable response upon analyte binding, forms the basis of a chemical sensor. The changes in the framework's properties, such as luminescence or conductivity, can be monitored to quantify the presence of the target substance.

Sensor TypeMaterialDetection PrincipleTarget Analytes
Luminescent SensorFluorinated MOFModulation of luminescence intensity or lifetime upon analyte binding.Metal ions, small organic molecules.
Electrochemical SensorFluorinated Polymer-based ElectrodeChanges in current or potential due to interaction with the analyte.Biomolecules, environmental pollutants.

Bioisosteric Replacement in Material Design

In the field of material design, the principle of bioisosteric replacement is strategically employed to fine-tune the properties of materials. This concept, borrowed from medicinal chemistry, involves substituting one atom or group with another that has similar physical or chemical properties. nih.gov The substitution of a hydrogen atom with a fluorine atom, as seen in this compound, is a classic example of bioisosteric replacement. nih.gov

This substitution can lead to significant improvements in the material's performance without drastically altering its core structure. The fluorine atom can enhance properties such as thermal stability, oxidative stability, and hydrophobicity. In the context of polymers and MOFs, this can translate to materials with superior durability and tailored functionalities. For example, the replacement of a C-H bond with a C-F bond can block metabolic pathways in biological systems, a principle that is also being explored to enhance the longevity of materials in bioactive environments.

The strategic placement of fluorine can also influence intermolecular interactions, leading to materials with altered packing structures and, consequently, different mechanical or electronic properties. This makes this compound a valuable tool for the rational design of new materials with precisely controlled characteristics. The use of fluorine as a bioisostere for hydrogen has been shown to enhance the potency and selectivity of drugs, a concept that is being adapted for the design of highly specific and efficient materials. nih.gov

Original GroupBioisosteric ReplacementResulting Property ChangeExample Application in Materials
Hydrogen (-H)Fluorine (-F)Increased thermal stability, enhanced hydrophobicity, altered electronic properties. nih.govDevelopment of more robust polymers and functional MOFs.
Hydroxyl (-OH)Fluorine (-F)Modified hydrogen bonding capabilities, increased lipophilicity.Tuning the surface properties of materials for specific interactions.

Applications in Medicinal Chemistry and Pharmaceutical Research

Scaffold for Novel Drug Discovery

The rigid, substituted phenyl ring of dimethyl 5-fluoroisophthalate serves as a valuable scaffold in the design of new drugs. This core structure can be chemically modified to create a library of compounds with diverse biological activities.

Inhibition of Histone Deacetylase (HDAC) Activity

While direct utilization of this compound as a core scaffold in widely recognized Histone Deacetylase (HDAC) inhibitors is not extensively documented in publicly available research, its structural features are relevant to the design of such inhibitors. The isophthalate (B1238265) core can serve as a central linking unit to which a zinc-binding group and a surface recognition "cap" group can be attached, a common pharmacophore model for HDAC inhibitors. The fluorine substituent can play a crucial role in modulating the electronic properties and binding interactions of the inhibitor with the HDAC enzyme.

Development of Tyrosine Kinase Inhibitors

Similar to its potential role in HDAC inhibitors, this compound can be envisioned as a foundational structure for the synthesis of tyrosine kinase inhibitors (TKIs). The isophthalate moiety can act as a template to which various pharmacophoric elements necessary for kinase inhibition can be appended. The fluorine atom can be strategically employed to enhance binding affinity and selectivity for the target kinase's ATP-binding pocket.

Strategies for Modulating Pharmacokinetic and Pharmacodynamic Properties

The incorporation of the this compound motif into a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.

Enhancement of Chemical Stability and Metabolic Resistance

The presence of a fluorine atom on the aromatic ring can enhance the metabolic stability of a drug molecule. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as cytochrome P450s. This can lead to a longer half-life and improved bioavailability of the drug.

Alteration of Electronic and Steric Characteristics

Fluorine is a highly electronegative atom that can significantly alter the electronic properties of the aromatic ring, influencing its interactions with biological targets. The introduction of fluorine can modify the acidity or basicity of nearby functional groups and can participate in hydrogen bonding or other non-covalent interactions, potentially increasing the potency and selectivity of a drug. Furthermore, the small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, enabling subtle steric modifications that can optimize drug-receptor binding.

Precursor for Bioactive Molecules

This compound is a versatile chemical intermediate that can be used as a starting material for the synthesis of more complex bioactive molecules. The two methyl ester groups can be readily hydrolyzed to carboxylic acids or converted to other functional groups, providing multiple points for chemical elaboration. This allows for the construction of a wide range of derivatives with potential therapeutic applications. However, specific, named bioactive molecules synthesized directly from this compound are not prominently featured in available scientific literature.

Report on "this compound": Absence of Publicly Available Pharmacological Data

Initial Research Objective:

An investigation was initiated to compile a comprehensive article on the chemical compound "this compound," with a specific focus on its applications in medicinal chemistry and pharmaceutical research, particularly its in vitro and in vivo pharmacological studies.

Methodology:

A systematic search of publicly accessible scientific databases, academic journals, and patent literature was conducted. Search queries included, but were not limited to: "this compound biological activity," "in vitro evaluation of this compound," "in vivo studies of this compound," and "pharmacological screening of this compound."

Findings:

Despite a thorough search, no direct research studies detailing the in vitro or in vivo pharmacological activities of this compound could be identified. The available literature consistently refers to this compound as a chemical intermediate or a starting reagent in the synthesis of more complex molecules.

For instance, patent documents describe the use of this compound in the preparation of GPR52 modulator compounds. google.comgoogle.com Other research mentions its role as a precursor in the synthesis of functionalized linkers for flexible metal-organic frameworks (MOFs). acs.orguj.edu.pl Additionally, it has been cited in studies exploring chemical transformations such as the Balz–Schiemann reaction. acs.org

Crucially, none of the retrieved sources provide any data on the biological or pharmacological properties of this compound itself. There are no published reports of its evaluation in any biological assays, animal models, or other pharmacological test systems.

Based on the extensive search conducted, there is currently no publicly available scientific literature to support the creation of an article section on the in vitro and in vivo pharmacological studies of "this compound." The compound's documented utility is confined to its role as a building block in chemical synthesis. Therefore, the requested article focusing on its pharmacological profile cannot be generated at this time due to a lack of foundational research data.

Future Directions and Research Perspectives

Exploration of New Synthetic Pathways for Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes for Dimethyl 5-fluoroisophthalate is a key area of ongoing research. Traditional methods, such as the Balz-Schiemann reaction, are being refined to minimize waste, reduce energy consumption, and avoid harsh reagents. acs.orgnih.gov A significant advancement involves conducting the Balz-Schiemann reaction of aryldiazonium tetrafluoroborates under catalyst- and additive-free conditions. acs.orgnih.gov This approach has demonstrated that the use of low- or non-polar solvents like chlorobenzene (B131634) and hexane (B92381) can facilitate the reaction at lower temperatures or with visible-light irradiation, offering a more sustainable alternative to high-temperature thermal decomposition or the use of short-wave ultraviolet light. acs.orgnih.gov

Researchers have successfully employed both thermal and photochemical methods in these more benign solvents, achieving good to excellent yields of aryl fluorides. acs.org The use of visible-light sources, such as blue or purple LEDs, represents a significant step towards greener chemical processes by utilizing lower-energy and safer radiation. nih.govsemanticscholar.org

Synthetic Method Key Features Sustainability Aspect Reference
Modified Balz-Schiemann Catalyst- and additive-free; Use of low-polarity solvents (e.g., hexane, PhCl)Reduces chemical waste and avoids potentially toxic catalysts. acs.orgnih.gov
Photochemical Synthesis Utilizes visible light (blue or purple LEDs) at ambient temperatures.Lower energy consumption and safer than UV irradiation. acs.orgnih.gov
From Dimethyl 5-aminoisophthalate Direct synthesis route used for creating functional material precursors.Potentially streamlined pathway for specific applications. acs.orguj.edu.pl

Advanced Characterization Techniques for Deeper Structural Insights

A comprehensive understanding of the molecular structure of this compound and its derivatives is crucial for designing new materials. While standard spectroscopic techniques provide fundamental characterization, advanced methods are being employed for deeper insights.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, remains a cornerstone for confirming the identity and purity of the compound. acs.orgnih.govsemanticscholar.org However, when this compound is incorporated as a linker into more complex structures like MOFs, a broader array of advanced characterization techniques becomes essential.

Technique Information Gained Application Context Reference
¹H, ¹³C, ¹⁹F NMR Molecular structure confirmation, purity assessment.Direct characterization of this compound. acs.orgnih.gov
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic arrangement, bond lengths, and angles.Characterization of MOFs derived from the compound. acs.orguj.edu.pl
Powder X-ray Diffraction (PXRD) Crystalline phase identification, structural changes upon stimuli.Monitoring phase transitions in derived functional materials. acs.orguj.edu.pl
Thermogravimetric Analysis (TGA) Thermal stability, solvent/guest molecule content.Assessing the stability of materials incorporating the compound. acs.orguj.edu.pl

Rational Design of this compound-derived Functional Materials

This compound serves as a valuable building block for the rational design of functional materials, most notably flexible MOFs. The presence and position of the fluorine atom are not arbitrary; they are strategically used to tune the physicochemical properties of the resulting material.

A compelling example is the synthesis of the JUK-8 series of MOFs, where this compound is a precursor for one of the organic linkers. acs.orguj.edu.pl In this context, the fluorine atom, as part of the linker, directly influences the framework's flexibility and its response to external stimuli, such as gas adsorption. Research has shown that modifying the linker with different halogens (including fluorine) alters the gate-opening pressure and the maximum uptake of gases like CO₂. acs.org The fluorine derivative exhibits a distinct adsorption mechanism (a direct closed-pore to open-pore transition) compared to other halogenated analogues, which is attributed to different internetwork interactions. acs.org

This ability to systematically modify a material's properties by making precise chemical changes to the precursor molecule is the essence of rational design. Future research will likely expand on this concept, using this compound to create materials with tailored porosity, selectivity, and responsiveness for applications in gas storage, separation, and catalysis.

Interdisciplinary Research in Bio- and Chemo-informatics for Predictive Modeling

The integration of computational chemistry and informatics with experimental research offers a powerful paradigm for accelerating the discovery and optimization of materials derived from this compound. Chemo-informatics, particularly through predictive modeling, is becoming indispensable.

In the study of JUK-8 MOFs, Density Functional Theory (DFT) calculations have been employed to provide deep mechanistic insights into the adsorption-induced structural transitions that are experimentally observed. acs.orguj.edu.pl These computational models can analyze the energetics of different framework phases (e.g., closed-pore, open-pore), helping to explain why certain guest molecules trigger specific structural responses. uj.edu.pl By simulating the interaction between gas molecules and the MOF, researchers can predict properties such as gas uptake capacities and the pressures at which structural gates will open. acs.org This predictive capability allows for the in silico design and screening of new materials, guiding experimental efforts toward the most promising candidates and reducing the time and resources spent on trial-and-error synthesis. Future directions will involve the development of more sophisticated models and machine learning algorithms to predict the properties of novel materials based on the structure of their building blocks like this compound.

Scalability of Synthesis for Industrial and Large-Scale Applications

For any promising chemical compound to move from the laboratory to the marketplace, the scalability of its synthesis is a critical hurdle. While this compound is a key precursor for advanced materials, challenges related to large-scale production must be addressed.

Historically, modifications to synthetic routes like the Balz-Schiemann reaction have faced difficulties with scale-up, often due to the use of hazardous reagents, harsh conditions (e.g., high temperatures, UV light), or expensive solvents. acs.orgnih.gov The development of newer, milder synthetic protocols—such as the catalyst-free reactions in cheaper solvents like chlorobenzene or hexane under visible light—represents a significant step toward overcoming these barriers. acs.org These more benign conditions are generally more amenable to industrial processes, enhancing safety and reducing costs associated with energy and specialized equipment.

The ultimate application of materials derived from this compound, such as MOFs for industrial gas separation, depends on the cost-effective and reliable production of the precursor. acs.org Future research must therefore continue to focus on optimizing reaction parameters for bulk synthesis, exploring continuous-flow manufacturing processes, and ensuring that the entire production chain is economically viable and environmentally sustainable.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing dimethyl 5-fluoroisophthalate in academic research?

  • Methodological Answer : Synthesis typically involves esterification of 5-fluoroisophthalic acid using methanol under acid catalysis (e.g., sulfuric acid). Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm esterification and fluorine substitution, complemented by high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) are also critical for structural validation .

Q. How can researchers ensure accurate quantification of this compound in complex matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for trace analysis. Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound. Matrix effects can be mitigated using isotope-labeled internal standards (e.g., deuterated analogs) .

Q. What are the common challenges in optimizing reaction yields for fluorinated aromatic esters like this compound?

  • Methodological Answer : Fluorine’s electron-withdrawing effects can hinder esterification kinetics. Researchers should systematically vary reaction parameters (temperature, catalyst concentration, solvent polarity) and monitor intermediates via thin-layer chromatography (TLC) or in situ NMR. Kinetic studies coupled with computational modeling (e.g., density functional theory) may elucidate mechanistic bottlenecks .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying environmental conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under controlled pH, temperature, and UV exposure. Use HPLC-UV or LC-MS to quantify degradation products. Statistical tools like response surface methodology (RSM) can model stability trends. Ensure adherence to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .

Q. What strategies are effective in resolving contradictory data on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Contradictions may arise from solvent polarity, catalyst choice, or competing side reactions. Perform systematic replication studies with controlled variables. Use advanced spectroscopic techniques (e.g., X-ray crystallography) to confirm intermediate structures. Cross-validate findings through collaborative inter-laboratory studies .

Q. How can researchers ensure reproducibility in catalytic applications of this compound as a building block?

  • Methodological Answer : Document all experimental parameters (e.g., catalyst loading, reaction atmosphere, purification steps) using standardized protocols. Share raw data and synthetic procedures via open-access repositories (e.g., Figshare) to enable peer validation. Employ statistical analysis (e.g., ANOVA) to assess variability across batches .

Q. What methodologies are recommended for studying the electronic effects of the fluorine substituent in this compound on its physicochemical properties?

  • Methodological Answer : Combine experimental data (e.g., Hammett substituent constants from kinetic studies) with computational chemistry (e.g., molecular electrostatic potential maps via DFT). Correlate findings with spectroscopic data (¹⁹F NMR chemical shifts) to quantify electronic effects. Compare with non-fluorinated analogs to isolate fluorine’s contribution .

Methodological Resources

  • Data Repositories : Use platforms like Dryad or Zenodo for depositing spectral data and synthetic protocols .
  • Literature Search : Employ Boolean search strategies (e.g., ("this compound" AND (synthesis OR stability))) in PubMed, SciFinder, and Reaxys to identify gaps .
  • Ethical Compliance : For studies involving human/environmental samples, follow institutional review board (IRB) guidelines and document compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.